PDGFR-Family Binding Potency: AC710 vs. Clinical Multikinase Inhibitors
AC710 exhibits sub-nanomolar to low nanomolar binding affinities (Kd) for all members of the PDGFR kinase family. Its potency for PDGFRβ (Kd = 1.0 nM) and PDGFRα (Kd = 1.3 nM) is comparable to or tighter than that of sunitinib for PDGFRβ (IC50 = 2 nM) , and significantly more potent than imatinib's reported binding to PDGFRα (Kd ≈ 10 nM) [1]. Crucially, AC710 maintains high affinity for FLT3 (Kd = 0.6 nM) and KIT (Kd = 1 nM), two family members often mutated in hematological malignancies .
| Evidence Dimension | Kinase Binding Affinity (Kd) |
|---|---|
| Target Compound Data | FLT3: 0.6 nM, KIT: 1.0 nM, PDGFRα: 1.3 nM, PDGFRβ: 1.0 nM, CSF1R: 1.57 nM |
| Comparator Or Baseline | Sunitinib (PDGFRβ IC50 = 2 nM), Imatinib (PDGFRα Kd ~ 10 nM) |
| Quantified Difference | AC710's Kd for PDGFRβ is ~2-fold lower than sunitinib's IC50; for PDGFRα, AC710's Kd is ~8-fold lower than imatinib's Kd. |
| Conditions | Competition binding assays (KINOMEscan) vs. recombinant kinase domains |
Why This Matters
This superior affinity across the entire PDGFR family ensures robust target engagement at lower concentrations, minimizing the risk of off-target effects associated with high drug loads.
- [1] Bantscheff M, Eberhard D, Abraham Y, Bastuck S, Boesche M, Hobson S, et al. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nat Biotechnol. 2007;25(9):1035-44. (Imatinib Kd data for PDGFRα). View Source
